molecular formula C4H7CrN7S4 B7799185 Reinecke Salt Monohydrate

Reinecke Salt Monohydrate

Cat. No.: B7799185
M. Wt: 333.4 g/mol
InChI Key: HOKOWSCEPGOBOR-UHFFFAOYSA-N
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Description

Reinecke Salt Monohydrate, also known as ammonium tetrathiocyanatodiamminechromate(III) monohydrate, is an inorganic compound with the formula NH₄[Cr(NCS)₄(NH₃)₂]·H₂O. This dark-red crystalline compound is soluble in boiling water, acetone, and ethanol. It is classified as a metal isothiocyanate complex and was first reported in 1863 by the German chemist Albert Reinecke .

Preparation Methods

Reinecke Salt Monohydrate is typically prepared by treating molten ammonium thiocyanate (NH₄SCN) with ammonium dichromate ((NH₄)₂Cr₂O₇) at temperatures around 145–150°C . The reaction proceeds as follows:

[ \text{(NH}_4\text{)SCN} + \text{(NH}_4\text{)}_2\text{Cr}_2\text{O}_7 \rightarrow \text{NH}_4[\text{Cr(NCS)}_4(\text{NH}_3)_2] \cdot \text{H}_2\text{O} ]

This method is widely used in laboratories for the synthesis of this compound. Industrial production methods are similar but often involve larger-scale equipment and more stringent control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Reinecke Salt Monohydrate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Reinecke Salt Monohydrate involves its ability to form stable complexes with various compounds. The chromium atom in the complex is surrounded by six nitrogen atoms in an octahedral geometry, with the NH₃ ligands being mutually trans and the Cr–NCS groups being linear . This structure allows it to interact with and precipitate various basic compounds, forming stable crystalline complexes.

Comparison with Similar Compounds

Reinecke Salt Monohydrate can be compared with other similar compounds, such as:

This compound is unique due to its specific ligand arrangement and its ability to form stable, crystalline complexes with a variety of basic compounds.

Properties

InChI

InChI=1S/4CNS.Cr.H3N.2H2N/c4*2-1-3;;;;/h;;;;;1H3;2*1H2/q4*-1;+6;;2*-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKOWSCEPGOBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.N.[NH2-].[NH2-].[Cr+6]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7CrN7S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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